REACTION_SMILES
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[C:17](=[O:18])([OH:19])[O-:20].[CH3:1][O:2][c:3]1[c:4]2[c:9]([cH:10][cH:11][cH:12]1)[C:8](=[O:13])[CH2:7][CH2:6][CH2:5]2.[CH3:22][OH:23].[ClH:14].[NH2:15][OH:16].[Na+:21].[OH2:24]>>[CH3:1][O:2][c:3]1[c:4]2[c:9]([cH:10][cH:11][cH:12]1)[C:8](=[N:15][OH:16])[CH2:7][CH2:6][CH2:5]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1cccc2c1CCCC2=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc2c1CCCC2=NO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |